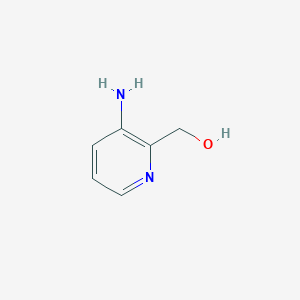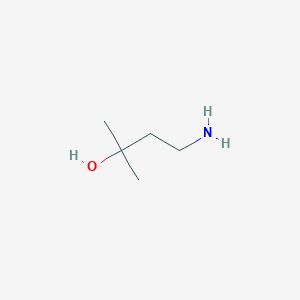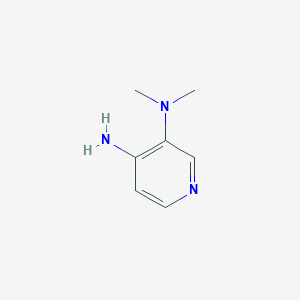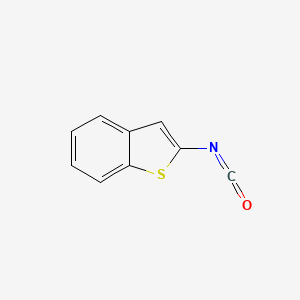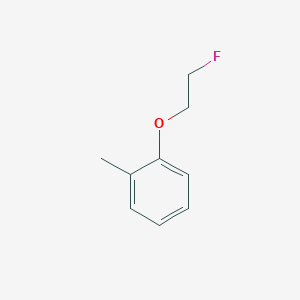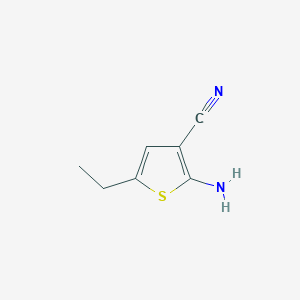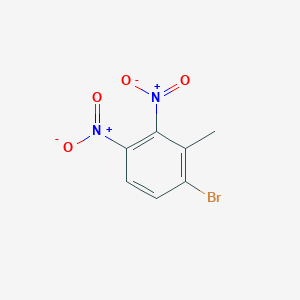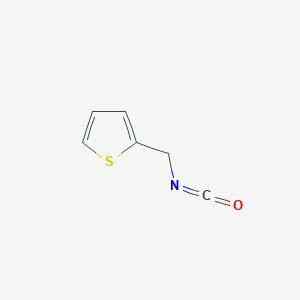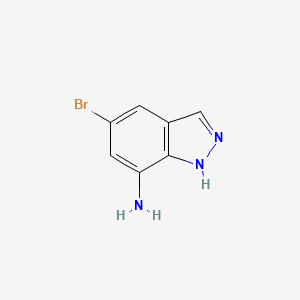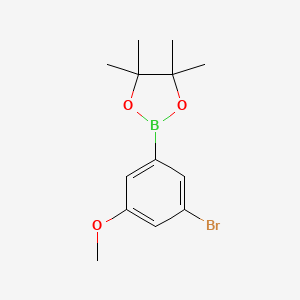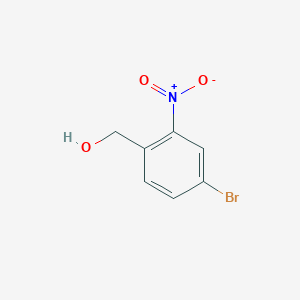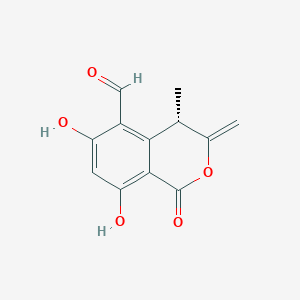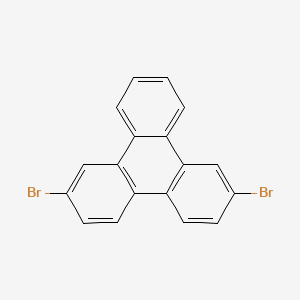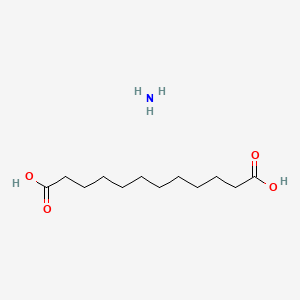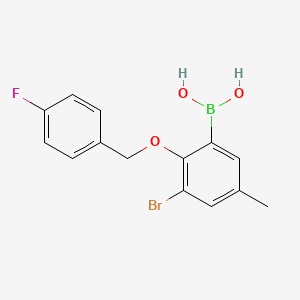
3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds commonly used in various chemical reactions, including Suzuki coupling, due to their ability to form stable covalent bonds with other organic substrates. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar aryl boronic acids and their derivatives have been extensively studied, indicating the relevance of such compounds in synthetic organic chemistry.
Synthesis Analysis
The synthesis of aryl boronic acids often involves halogen-lithium exchange reactions, Grignard reactions, or halodeboronation, as seen in the preparation of related compounds. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through bromodeboronation of a phenylboronic acid derivative using NaOMe as a catalyst . Similarly, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from a bromo-fluorobenzonitrile via Grignard reaction and subsequent introduction of the borono group . These methods could potentially be adapted for the synthesis of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid.
Molecular Structure Analysis
The molecular structure of aryl boronic acids is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and an aromatic ring. The boron atom can undergo sp2 or sp3 hybridization, depending on its coordination environment. X-ray diffraction studies provide detailed insights into the molecular geometry and supramolecular assemblies of such compounds . The presence of substituents on the aromatic ring, such as bromo, fluoro, or methoxy groups, can influence the overall molecular conformation and reactivity.
Chemical Reactions Analysis
Aryl boronic acids participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a widely used method for forming carbon-carbon bonds. The reactivity of these compounds can be influenced by the nature and position of substituents on the aromatic ring. For example, the presence of electron-withdrawing groups, such as fluorine, can enhance the electrophilic character of the boronic acid, facilitating its reaction with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of aryl boronic acids, such as solubility, melting point, and stability, are crucial for their practical applications in organic synthesis. These properties are often determined by the substituents on the aromatic ring. For instance, the introduction of bromo and fluoro groups can increase the compound's stability and influence its solubility in organic solvents . The boronic acid group itself is known for its ability to form reversible covalent bonds with diols, which is essential for its role in various chemical transformations.
科学的研究の応用
Synthesis and Chemical Transformations
The compound 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid is significant in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling, which is pivotal in creating complex molecules. A study by Szumigala et al. (2004) elaborates on a scalable synthesis approach for bromo and fluoro-substituted benzonitriles, emphasizing the generality of halodeboronation of aryl boronic acids, which could be applied to synthesize derivatives of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid (Szumigala et al., 2004).
Pharmacological Applications
Derivatives of aryl boronic acids, including structures similar to 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid, have been explored for their pharmacological potential. For instance, Ikram et al. (2015) synthesized new thiophene derivatives via Suzuki cross-coupling and evaluated their haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting potential medicinal applications (Ikram et al., 2015).
Antioxidant and Anticancer Properties
Compounds structurally related to 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid have been investigated for their antioxidant and anticancer activities. Psurski et al. (2018) evaluated simple phenylboronic acid and benzoxaborole derivatives, finding significant antiproliferative and proapoptotic properties, highlighting their potential as anticancer agents (Psurski et al., 2018).
Material Science and Catalysis
In the field of material science and catalysis, derivatives of 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid have been used in the development of new materials and catalysts. Erami et al. (2017) discuss the use of palladium nanoparticles supported on COOH-modified graphene for Suzuki-Miyaura C-C coupling reactions, showcasing the versatility and efficiency of these catalysts in synthesizing fluorinated biphenyl derivatives, which could include modifications of the mentioned compound (Erami et al., 2017).
特性
IUPAC Name |
[3-bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BBrFO3/c1-9-6-12(15(18)19)14(13(16)7-9)20-8-10-2-4-11(17)5-3-10/h2-7,18-19H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGXFVHJKMZADN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=C(C=C2)F)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584495 |
Source


|
| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid | |
CAS RN |
849062-41-5 |
Source


|
| Record name | B-[3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

